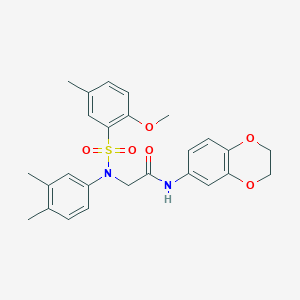![molecular formula C22H25FN4O3 B5024587 N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B5024587.png)
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-METHYLPHENYL)ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a 3-fluorobenzoyl group and an ethanediamide linkage to a 4-methylphenyl group. This compound is of interest due to its potential interactions with various biological targets, making it a candidate for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-fluorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Linking the Piperazine to Ethylenediamine: The substituted piperazine is then reacted with ethylenediamine to form the ethanediamide linkage. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Introduction of the 4-Methylphenyl Group: Finally, the 4-methylphenyl group is introduced through a reaction with 4-methylphenyl isocyanate, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperazine ring.
Aplicaciones Científicas De Investigación
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in treating various diseases, including neurological disorders and cancers.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[4-(2-Fluorobenzoyl)-1-piperazinyl]ethyl}-N’-(4-fluorophenyl)ethanediamide
- N-(4-Fluorophenyl)-N’-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
- N’-(4-Bromophenyl)-N-{2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl}ethanediamide
Uniqueness
N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both fluorobenzoyl and methylphenyl groups. This unique structure may confer distinct biological activities and binding affinities compared to similar compounds, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFDBKDPOFIATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![N-(3-Chlorophenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B5024521.png)
![N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5024524.png)
![3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,6-dimethyl-1H-quinolin-4-one](/img/structure/B5024529.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5024534.png)
![2-[2-(2-Bromophenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5024546.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B5024548.png)
![ethyl 3-[2-[2-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5024555.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)
![(E)-3-(2-bromo-4-nitroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5024561.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5024569.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5024575.png)

